1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane

Molecular Weight Molecular Formula Building Block Selection

Metabolic lability of para-substituted phenyl rings stalls lead optimization. 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane provides an Sₙ2-competent entry to the 4-methyl-BCO bioisostere scaffold, delivering up to 13.7-fold metabolic stability improvement over matched phenyl analogs. • Sₙ2-reactive bromomethyl handle undergoes reliable nucleophilic displacement with amines, alcohols, and thiols under standard conditions, enabling high-throughput parallel library synthesis without transition-metal catalysis. • The 4-methyl substituent introduces a defined 14 Da mass increment and altered LogP relative to the non-methylated analog, supporting systematic structure-property relationship (SPR) studies without switching scaffold class.

Molecular Formula C10H17Br
Molecular Weight 217.15 g/mol
CAS No. 2913280-76-7
Cat. No. B13477717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane
CAS2913280-76-7
Molecular FormulaC10H17Br
Molecular Weight217.15 g/mol
Structural Identifiers
SMILESCC12CCC(CC1)(CC2)CBr
InChIInChI=1S/C10H17Br/c1-9-2-5-10(8-11,6-3-9)7-4-9/h2-8H2,1H3
InChIKeyGRGZQIVJORFHRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane: sp³-Rich Bromomethyl Building Block


1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane (CAS 2913280-76-7) is a disubstituted bicyclo[2.2.2]octane (BCO) building block bearing a bromomethyl group at the C1 bridgehead and a methyl substituent at the C4 bridgehead [1]. With molecular formula C₁₀H₁₇Br and a molecular weight of 217.15 g·mol⁻¹, it belongs to the class of conformationally rigid, saturated carbocyclic scaffolds increasingly employed as three-dimensional phenyl bioisosteres in medicinal chemistry [2]. The bromomethyl functionality serves as an electrophilic handle for nucleophilic displacement, while the 4-methyl group introduces differential steric and electronic properties compared to the non-methylated analog 1-(bromomethyl)bicyclo[2.2.2]octane (CAS 1935423-45-2, C₉H₁₅Br, MW 203.12) .

1
Sₙ2-compatible bromomethyl handle for nucleophilic derivatization with amines, thiols, and alkoxides
2
Bicyclo[2.2.2]octane core for sp³-rich phenyl bioisostere replacement studies
3
1,4-bridgehead disubstitution pattern provides a linear, symmetric exit vector for fragment elaboration

Why 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane Is Not Interchangeable


Generic substitution among bicyclo[2.2.2]octane bromides fails because three structural variables—the position of the bromine (bridgehead-direct vs. bromomethyl-spacer), the placement of the methyl substituent (C1 vs. C2 vs. absent), and the overall carbon count—independently dictate both the accessible reaction pathways and the physicochemical properties of downstream products [1]. A bromine atom directly appended to the bridgehead (e.g., 1-bromo-4-methylbicyclo[2.2.2]octane, CAS 697-40-5) is sterically inaccessible to backside nucleophilic attack, rendering classical Sₙ2 chemistry impossible; only Sₙ1-type fragmentation mechanisms are viable, fundamentally altering reactivity, product profiles, and compatibility with multi-step synthetic sequences [2]. The presence of the methyl group at the 4-position further distinguishes this compound from the non-methylated 1-(bromomethyl)bicyclo[2.2.2]octane (CAS 1935423-45-2), introducing a ~14 Da mass increment, altered LogP, and a tertiary bridgehead carbon that influences the electronic environment at the reactive bromomethyl center—parameters that cascade into divergent biological and materials properties in final constructs [3].

This Product C₁₀H₁₇Br with 4-methyl; bromomethyl spacer permits Sₙ2 displacement
Non-Methylated Analog C₉H₁₅Br; ~14 Da mass deficit and altered LogP may shift downstream properties
This Product Bromomethyl (-CH₂Br) on primary carbon external to cage; Sₙ2-accessible
Bridgehead Bromide Br directly on bridgehead; Sₙ2 pathway may not be accessible; may require alternative conditions
This Product 1,4-bridgehead substitution; linear exit vector along cage axis
2-Substituted Regioisomer Off-axis bromomethyl trajectory; spatial presentation may not transfer to target constructs

1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane: Differentiation Evidence


Molecular Weight & Formula vs. Non-Methylated Analog

1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane (C₁₀H₁₇Br, MW 217.15 g·mol⁻¹) carries an additional methyl group at the C4 bridgehead position compared to the closest non-methylated analog 1-(bromomethyl)bicyclo[2.2.2]octane (C₉H₁₅Br, MW 203.12 g·mol⁻¹) [1]. This structural difference results in a +14.03 Da mass increment and an additional carbon atom, which is consequential for library design where molecular weight cutoffs, heavy atom counts, and calculated LogP influence lead optimization trajectories .

Molecular Identity
Reported
C₁₀H₁₇Br, 217.15 g·mol⁻¹ vs. C₉H₁₅Br, 203.12 g·mol⁻¹ (Δ +14.03 Da)
Supports building block identity verification and library design decisions
Supplier specification data; independent verification recommended
Molecular Weight Molecular Formula Building Block Selection

Sₙ2 Accessibility: Bromomethyl vs. Bridgehead Bromine

In 1-(bromomethyl)-4-methylbicyclo[2.2.2]octane, the bromine atom is separated from the bridgehead carbon by a methylene (-CH₂-) spacer. This geometric arrangement permits backside nucleophilic attack and classical Sₙ2 displacement [1]. In stark contrast, 1-bromo-4-methylbicyclo[2.2.2]octane (CAS 697-40-5) carries bromine directly at the bridgehead, where the rigid bicyclic cage sterically shields the rear lobe of the C-Br σ* orbital. Backside approach by a nucleophile is geometrically impossible; reaction can only proceed via an Sₙ1-type mechanism involving a bridgehead carbocation intermediate [2][3]. The rate ratio k_OTs/k_Br for bridgehead leaving groups in the bicyclo[2.2.2]octane system has been experimentally determined, confirming that bridgehead substrates follow fragmentation (not bimolecular displacement) pathways [3].

Sₙ2 Accessibility
Class-level
Bromomethyl spacer enables backside nucleophilic attack; bridgehead bromide is Sₙ2-incompetent and follows fragmentation kinetics
Decisive for reaction pathway selection in multi-step synthesis
Mechanistic framework from Kopecký & Šmejkal (1980); class-level principle
Nucleophilic Substitution Bridgehead Reactivity Sₙ2 Mechanism

BCO Scaffold Metabolic Stability vs. Phenyl Rings

The bicyclo[2.2.2]octane (BCO) scaffold, which constitutes the core of 1-(bromomethyl)-4-methylbicyclo[2.2.2]octane, has been demonstrated in a match-pair study to confer up to a 13.7-fold increase in metabolic stability compared to its phenyl ring counterpart when evaluated in human liver microsome assays [1]. The study (J. Med. Chem. 2025, Vol. 68, pp. 21615–21634) systematically replaced benzene rings with sp³-rich saturated bridged bicyclic systems including BCO, and found that the BCO analogue achieved the best overall stability performance among the series [1]. Furthermore, the biotransformation pathway shifted from aromatic oxidation (producing potentially toxic reactive metabolites and glutathione conjugates) to aliphatic C-H oxidation (yielding inert alcohol metabolites), eliminating a major drug safety liability [1].

Metabolic Stability
Class-level
Up to 13.7× stability increase vs. matched phenyl analog (human liver microsomes)
Supports phenyl bioisostere replacement context for BCO scaffolds
Matched pair study; class-level inference for BCO derivatives
Metabolic Stability Phenyl Bioisostere ADME

Substitution Pattern: 1,4- vs. 2-Bromomethyl BCO

The target compound features bromomethyl and methyl substituents at the two bridgehead positions (C1 and C4) of the bicyclo[2.2.2]octane cage, conferring C₁-symmetry (no plane or center of symmetry). The alternative regioisomer 2-(bromomethyl)bicyclo[2.2.2]octane (CAS 1850918-76-1) places the bromomethyl group at a non-bridgehead C2 position, generating a different spatial orientation of the reactive handle relative to the cage [1]. In 4-substituted-1-methylbicyclo[2.2.2]octanes, ¹³C NMR chemical shift studies have quantified that substituent electronic effects are transmitted through the bicyclic σ-framework with measurable attenuation patterns that depend on the substituent identity and position [2]. This electronic communication is position-dependent: a C4-methyl group will differently modulate the reactivity of a C1-bromomethyl handle compared to a C2-bromomethyl arrangement [3].

Substitution Pattern
Reported
1,4-bridgehead (linear axis, C₁-symmetry) vs. 2-substituted (off-axis); distinct exit vectors confirmed by ¹³C NMR
Spatial presentation of reactive handle is fundamentally different
Regioisomer CAS 1850918-76-1; position-dependent electronic effects documented
Regioisomerism Substitution Pattern Physicochemical Properties

Purity and Storage Specifications vs. Non-Methylated Analog

Supplier-reported data indicate that 1-(bromomethyl)-4-methylbicyclo[2.2.2]octane (CAS 2913280-76-7) is available at 95.0% purity with a recommended storage temperature of +4°C, while the non-methylated analog 1-(bromomethyl)bicyclo[2.2.2]octane (CAS 1935423-45-2) is available at 98% purity from one supplier and 95% from another [1]. The target compound's molecular weight (217.15 vs. 203.12) and the requirement for refrigerated storage suggest a different stability profile possibly associated with the tertiary bromide nature of the bromomethyl group attached to the quaternary bridgehead carbon [1]. The non-methylated analog at 98% purity carries a significantly higher unit cost (approximately £1,548 per 250 mg from Fluorochem), whereas the target compound is typically offered at smaller scales (5 mg to 1 g) consistent with its status as a niche, differentiated building block [1].

Specification
Specification review
Purity: 95.0% · Storage: +4°C · Package: 5 mg–1 g
Supports procurement planning and experimental design adjustments
Supplier-reported data; non-methylated analog available at 95–98% purity
Purity Specification Storage Stability Procurement

Key Applications of 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane


Fragment Library Synthesis for Metabolic Stability

Medicinal chemistry teams seeking to replace metabolically labile para-substituted phenyl rings can use CAS 2913280-76-7 as the bromomethyl entry point to the 4-methyl-BCO scaffold. The BCO core has demonstrated up to 13.7-fold metabolic stability improvement over matched phenyl analogs in human liver microsome assays, and shifts metabolism away from toxic aromatic oxidation pathways [1]. This application directly leverages the class-level metabolic stability evidence established in Section 3.

Sₙ2 Derivatization to Amines, Ethers, and Thioethers

The bromomethyl group of CAS 2913280-76-7 is competent for classical Sₙ2 nucleophilic displacement with amines, alcohols, and thiols, unlike direct bridgehead bromides that are Sₙ2-inaccessible [1]. This enables reliable, high-throughput parallel derivatization under standard conditions without requiring transition-metal catalysis, making the compound suitable for combinatorial library generation where the 4-methyl group is a required structural feature [2].

Property Tuning via Bridgehead Methyl Substitution

When a drug discovery program requires incremental adjustment of lipophilicity, molecular weight, or steric bulk at the terminus of a phenyl bioisostere, the 4-methyl substituent of CAS 2913280-76-7 provides a defined 14 Da mass increase and altered LogP relative to the non-methylated BCO analog [1]. This allows systematic structure-property relationship (SPR) exploration without switching scaffold class, as documented in ¹³C NMR studies of 4-substituted-1-methyl BCO systems [2].

1,4-Disubstituted BCO Cores for Materials Science

The symmetrical 1,4-bridgehead substitution pattern of CAS 2913280-76-7 provides a linear, rigid molecular axis suitable for constructing rod-like molecules, molecular rotors, or liquid crystalline building blocks [1]. The bromomethyl handle at one terminus and the methyl group at the opposite bridgehead create an asymmetric, bifunctional core that can be sequentially elaborated—a capability not available from the 2-substituted regioisomer or the non-methylated analog [2].

Application
Selection Property
Validation Focus
Phenyl bioisostere fragment libraries
BCO scaffold metabolic stability context
ADME endpoint review
Nucleophilic derivatization workflows
Bromomethyl Sₙ2 reactivity
Reaction pathway validation
Structure-property relationship studies
Bridgehead methyl substitution context
SPR endpoint review
Rigid-rod molecular construct design
1,4-linear bridgehead geometry
Materials packing validation

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